5-Amino-1-hydroxy-2-naphthoic acid

Physical Organic Chemistry Spectroscopy Dye Intermediate Design

Sourcing isomerically pure 5-amino-1-hydroxy-2-naphthoic acid for cyan coupler synthesis often fails due to regioisomeric contamination. Our lot-controlled material directly addresses this by providing the correct 5-amino-1-hydroxy-2-carboxy substitution pattern essential for N-acylation and indophenol dye formation. - Exclusive 5-amino regioisomer ensures reproducible λmax and coupling efficiency - Free of sulfonated analogs (e.g., J-acid) that alter dye hue - Suitable as an HPLC reference standard for isomerically pure dye intermediate QC

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 67338-60-7
Cat. No. B8807607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-hydroxy-2-naphthoic acid
CAS67338-60-7
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2O)C(=O)O)C(=C1)N
InChIInChI=1S/C11H9NO3/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h1-5,13H,12H2,(H,14,15)
InChIKeyFTFXTBBEMSWGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-hydroxy-2-naphthoic Acid: Chemical Profile


5-Amino-1-hydroxy-2-naphthoic acid (CAS 67338-60-7) is a disubstituted naphthalene derivative bearing carboxylic acid, hydroxyl, and primary aromatic amine functionalities within a single fused-ring framework . Its molecular formula is C₁₁H₉NO₃ with a molecular weight of 203.19 g/mol . The compound is classified as an aminonaphthoic acid and has been described as a synthetic intermediate for photographic cyan dye-forming couplers and indophenol dyes absorbing in the red to infrared region [1]. Industrial production methods involving carboxylation of 5-amino-1-naphthol under controlled temperature and pressure have been patented .

5-Amino-1-hydroxy-2-naphthoic Acid: Why Generics Fail


The simultaneous presence of a free 5-amino group, a 1-hydroxyl group, and a 2-carboxylic acid on the naphthalene core creates a unique hydrogen-bonding network and metal-chelating geometry that is absent in related aminonaphthols such as 5-amino-1-naphthol (lacking the carboxylic acid), 1-hydroxy-2-naphthoic acid (lacking the amino group), or sulfonated analogs like J-acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) [1]. In photographic dye-forming applications, the 5-amino position is specifically required for condensation with chloroformic esters or sulfonyl chlorides to generate the active cyan coupler scaffold [2]. Replacing the compound with a positional isomer or a des-carboxy analog would alter the coupler's reactivity, the absorption λmax of the resulting indophenol dye, or the stability of the silver halide sensitized material [2]. Generic substitution therefore introduces quantifiable risk of batch failure in color reproducibility and image fastness.

5-Amino-1-hydroxy-2-naphthoic Acid: Evidence vs. Closest Analogs


Hydrogen Bonding Preorganization vs. 1-Hydroxy-2-naphthoic Acid

The presence of the 5-amino group in 5-amino-1-hydroxy-2-naphthoic acid introduces an additional hydrogen-bond donor/acceptor site that is absent in the parent compound 1-hydroxy-2-naphthoic acid (1,2-HNA). While 1,2-HNA is known to form a six-membered intramolecular hydrogen bond between the 1-OH and the 2-COOH, the 5-NH₂ group can participate in a competing or cooperative hydrogen-bonding network, altering the prototropic equilibrium and the population of neutral versus monoanionic emitting forms [1]. This structural differentiation is key to the compound's utility as a building block for metal-binding ligands and chromophores where specific tautomeric states are required.

Physical Organic Chemistry Spectroscopy Dye Intermediate Design

N-Acylation Reactivity vs. Non-Amino Naphthoic Acids

In the synthesis of cyan dye-forming couplers for silver halide color photography, 5-amino-1-hydroxy-2-naphthoic acid serves as the essential precursor that undergoes N-acylation with chloroformic esters or sulfonyl chlorides to yield 5-substituted amino derivatives. Non-amino analogs such as 1-hydroxy-2-naphthoic acid cannot participate in this key N-functionalization step [1]. The resulting 5-isobutoxycarbonylamino-1-hydroxy-2-naphthoic acid phenyl ester is explicitly claimed as a synthetic intermediate for indophenol dyes with absorption in the red to infrared range, a spectral region critical for cyan color reproduction [1].

Photographic Chemistry Dye Synthesis Coupler Design

Carboxylation Yield: Patented vs. Conventional Methods

A dedicated manufacturing patent describes the production of 5-amino-1-hydroxy-2-naphthoic acid by carboxylating 5-amino-1-naphthol with carbon dioxide in the presence of alkali metal carbonates and/or phosphates at 120–230 °C under 8–20 kg/cm² pressure . This process is reported to deliver the target compound in high yield and purity. Although the patent does not provide a direct side-by-side comparison table, the necessity of the specific alkali metal salt and pressure regime implies that simpler carboxylation methods (e.g., Kolbe-Schmitt reaction on unsubstituted naphthols) would be unsuitable for this electron-rich aminonaphthol substrate.

Process Chemistry Manufacturing Optimization Carboxylation

Non-Ionic Dye Compatibility vs. Sulfonated Analogs

Unlike the widely used aminonaphthol sulfonic acids J-acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) and Gamma acid (6-amino-4-hydroxynaphthalene-2-sulfonic acid), 5-amino-1-hydroxy-2-naphthoic acid contains a carboxylic acid group instead of a sulfonic acid group. This substitution fundamentally alters the solubility profile: the carboxylic acid can be deprotonated to a carboxylate for water solubility, but can also be esterified or converted to an amide for non-ionic, organic-soluble derivatives . J-acid and Gamma acid, bearing the strongly acidic and permanently ionic sulfonate group, are predominantly water-soluble and less amenable to non-aqueous pigment or solvent-dye formulations.

Dye Chemistry Solubility Engineering Pigment Intermediate

5-Amino-1-hydroxy-2-naphthoic Acid: Key Application Scenarios


Cyan Coupler Precursor for Color Photography

When developing next-generation cyan couplers for silver halide photographic materials, use 5-amino-1-hydroxy-2-naphthoic acid as the starting naphthol scaffold. Its 5-amino group permits selective N-acylation with chloroformic esters to install the requisite alkoxycarbonylamino substituent, while the 1-hydroxy and 2-carboxy groups provide the coupling site and solubility handle, respectively [1]. This regiospecific reactivity is not achievable with 1-hydroxy-2-naphthoic acid (lacking amino) or J-acid (sulfonated, altering dye hue).

Indophenol Dyes with Red-to-Infrared Absorption

The compound serves as a precursor to indophenol dyes absorbing in the red to infrared region [1]. Its 5-amino group is essential for forming the indophenol chromophore upon oxidative condensation. This application is particularly relevant for security printing, near-infrared filters, and specialized color imaging where precise long-wavelength absorption is required.

Ligand Scaffold for Metal Complexation

The 1-hydroxy-2-carboxy chelating motif, combined with a 5-amino group available for further derivatization, makes this compound a versatile ligand precursor. Unlike sulfonated analogs (J-acid, Gamma acid), the carboxylic acid group can be esterified to modulate lipophilicity, enabling metal complexation studies in non-aqueous media or incorporation into hydrophobic polymer matrices for sensor applications.

HPLC Reference Standard for Aminonaphthoic Acid Isomers

Due to the challenge of separating regioisomeric aminohydroxynaphthoic acids (e.g., 5-amino- vs. 7-amino-4-hydroxy-2-naphthoic acids), 5-amino-1-hydroxy-2-naphthoic acid can be used as a reference standard in method development for chromatographic separation [2]. The compound's distinct retention behavior on reverse-phase columns has been documented, supporting its use in quality control of isomerically pure dye intermediates.

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